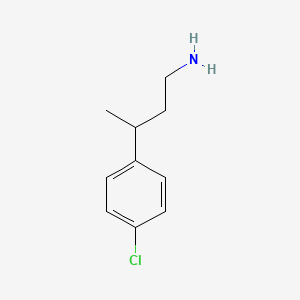
benzyl N-(5-fluoropyridin-3-yl)carbamate
描述
Benzyl N-(5-fluoropyridin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 5-fluoropyridin-3-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(5-fluoropyridin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-fluoropyridin-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Benzyl N-(5-fluoropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of the fluorine atom or the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: De-fluorinated or reduced pyridine derivatives
Substitution: Various substituted carbamates
科学研究应用
Benzyl N-(5-fluoropyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
作用机制
The mechanism of action of benzyl N-(5-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The fluorine atom in the pyridine ring enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Benzyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate
- Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate
- Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate
Uniqueness
Benzyl N-(5-fluoropyridin-3-yl)carbamate is unique due to the specific position of the fluorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs, making it a valuable compound for targeted research and applications.
属性
分子式 |
C13H11FN2O2 |
|---|---|
分子量 |
246.24 g/mol |
IUPAC 名称 |
benzyl N-(5-fluoropyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H11FN2O2/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI 键 |
FTFVWWRLMZXDIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CN=C2)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propan-2-ol, 1-tert-butylamino-3-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-](/img/structure/B8652521.png)


![6-(4-Ethoxy-3-(trifluoromethyl)phenyl)-3H-imidazo[4,5-c]pyridine-4-carbonitrile](/img/structure/B8652542.png)


![4-aminopyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8652570.png)


![2-Bromo-1-[1-(4-Chlorophenyl)cyclobutyl]ethanone](/img/structure/B8652584.png)


![4-Chloro-2-[(ethoxycarbonyl)amino]benzonitrile](/img/structure/B8652630.png)
